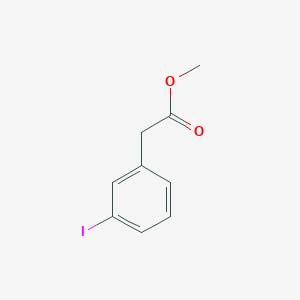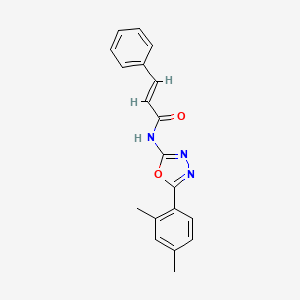
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a chemical entity that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring—a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound also features a cinnamamide moiety, which is a derivative of cinnamic acid where the carboxyl group is replaced by an amide group.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of this compound, they do offer insights into related synthetic pathways that could be adapted for its synthesis. For instance, the synthesis of imidazole-amine ligands described in paper involves reductive amination reactions, which could potentially be applied to the synthesis of oxadiazole derivatives by modifying the starting materials and reaction conditions. Similarly, the synthesis of alkyl 5-styryl-1,2,4-oxadiazole-3-carboxylates mentioned in paper involves the transformation of cinnamoylamino compounds, which suggests that similar strategies could be employed to synthesize the oxadiazole ring in the target compound.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring. In the context of the provided papers, the X-ray structures of crystalline tautomers of a related compound, 4-cinnamoyl-1,3-dimethylpyrazol-5-one, are discussed in paper . This analysis reveals the importance of hydrogen bonding in the solid-state structure of such compounds. Although the target compound is not directly analyzed, the principles of tautomerism and hydrogen bonding could be relevant to its molecular structure as well.
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives can be quite diverse. Paper describes the nitrosation of cinnamoylamino compounds to form oxadiazole carboxylates, indicating that the oxadiazole ring can participate in further chemical transformations. This suggests that this compound could also undergo various chemical reactions, potentially leading to the formation of novel compounds with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. While the papers provided do not directly report on the properties of this compound, they do offer insights into related compounds. For example, the crystalline forms of 4-cinnamoyl-1,3-dimethylpyrazol-5-one discussed in paper suggest that the physical state and stability of such compounds can be affected by their tautomeric forms and the presence of water in their crystalline structure. These factors are likely to be relevant to the physical properties of the target compound as well.
Wissenschaftliche Forschungsanwendungen
Chemosensitivity Testing
Chemosensitivity testing, using assays such as the MTT assay, has been highlighted for its clinical usefulness in predicting patient responses to chemotherapy, particularly in the treatment of gastric and colorectal cancers. These tests allow for the selection of appropriate chemotherapeutic drugs based on the sensitivity of cancer cells, potentially improving patient outcomes by avoiding ineffective treatments (Nakamura et al., 2006); (Kabeshima et al., 2002).
Pharmacokinetics and Metabolism
Studies on pharmacokinetics and metabolism, such as those conducted on experimental anticonvulsants related to lidocaine, provide insights into how compounds are absorbed, metabolized, and excreted in both animals and humans. This information is crucial for understanding the safety and efficacy of new drugs (Martin et al., 1997).
Receptor Occupancy Research
Research on receptor occupancy, for example with corticotropin-releasing factor 1 (CRF1) antagonists, explores the relationship between drug exposure, receptor occupancy in the brain, and therapeutic efficacy. This area of study is key to drug development, especially for psychiatric and neurological disorders (Li et al., 2003).
Eigenschaften
IUPAC Name |
(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-10-16(14(2)12-13)18-21-22-19(24-18)20-17(23)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBWQAPMBZQWIP-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)
![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

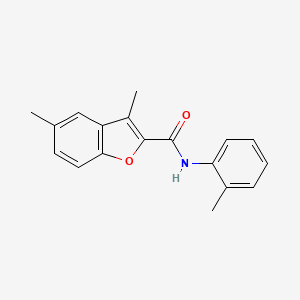

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)
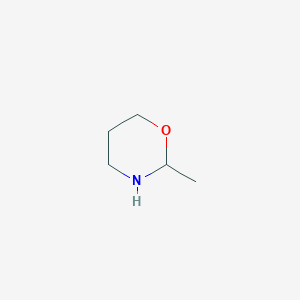
![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)
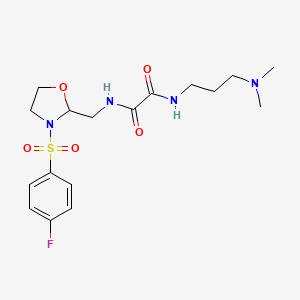

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
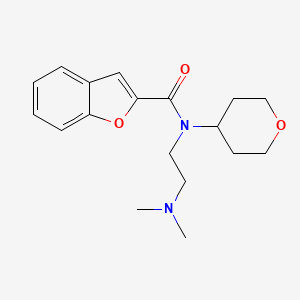
![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)
